4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline
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Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline is a chemical compound with the molecular formula C12H13N3S and a molecular weight of 231.32 g/mol . It is also known by its synonym, 2-[(4-Aminophenyl)thio]-4,6-dimethylpyrimidine . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a thioaniline moiety.
Preparation Methods
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with aniline under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline can be compared with other similar compounds, such as:
4-Amino-2,6-dimethylpyrimidine: This compound has a similar pyrimidine ring structure but lacks the thioaniline moiety.
4-[(4,6-Dimethylpyrimidin-2-yl)sulphanyl]aniline: This is another synonym for the compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds .
Properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLNYQRUEFPJPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372090 |
Source
|
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102243-12-9 |
Source
|
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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